molecular formula C12H15Cl2FN2S B1442802 1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride CAS No. 1311313-82-2

1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride

Cat. No. B1442802
CAS RN: 1311313-82-2
M. Wt: 309.2 g/mol
InChI Key: KOPKBJZROWLAFF-UHFFFAOYSA-N
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Description

1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride, also known as AFT-D, is a synthetic molecule with a wide range of applications in the field of biochemistry. AFT-D is a versatile, small molecule that has been used in numerous scientific studies to investigate the effects of its biochemical and physiological properties. AFT-D has been used in the fields of drug discovery, biochemical research, and biochemistry.

Scientific Research Applications

Synthesis and Structural Characterization

The compound has been a subject of interest in the synthesis and structural characterization of various organic compounds. For instance, Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and structurally characterized related thiazole derivatives, highlighting the compound's relevance in the development of new organic materials with potential applications in various fields (B. Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021).

Radioisotope Labeling and Analysis

The compound's derivatives have been used in the synthesis of radioisotope-labeled compounds, such as in the study by Yang et al. (2018). They synthesized carbon-14 labeled dufulin, demonstrating the compound's utility in radioisotope tracing techniques (Zheng-Min Yang et al., 2018).

Antibacterial Activity

Research has also explored its antibacterial applications. For example, Uwabagira, Sarojini, and Poojary (2018) reported on the in vitro antibacterial activity of a related compound against various bacterial strains, suggesting potential applications in developing new antibacterial agents (Nadine Uwabagira, B. Sarojini, & B. Poojary, 2018).

Multi-Stimuli Response and Security Ink Application

The compound has also been studied for its multi-stimuli response properties. Lu and Xia (2016) investigated novel V-shaped molecules derived from similar thiazoles for their potential use in security inks due to their reversible morphological changes under different stimuli (Xiao-lin Lu & M. Xia, 2016).

Corrosion Inhibition Studies

In the field of material science, Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiazole derivatives for corrosion inhibition of iron, demonstrating the compound's relevance in corrosion protection (S. Kaya et al., 2016).

Antifungal Activity

Pejchal, Pejchalová, and Růžičková (2015) synthesized novel fluorobenzo[d]thiazole amides showing promising antifungal activity, indicating the potential use of the compound in antifungal drug development (Vladimír Pejchal, M. Pejchalová, & Z. Růžičková, 2015).

Photo-Degradation Analysis

Wu, Hong, and Vogt (2007) investigated the photo-degradation of thiazole-containing compounds, shedding light on the stability and degradation pathways of these compounds, including derivatives of the compound (Lianming Wu, T. Y. Hong, & F. Vogt, 2007).

properties

IUPAC Name

1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2S.2ClH/c1-7(14)11-8(2)15-12(16-11)9-5-3-4-6-10(9)13;;/h3-7H,14H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPKBJZROWLAFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)C(C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride
Reactant of Route 3
1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride
Reactant of Route 4
1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride
Reactant of Route 5
1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride
Reactant of Route 6
1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride

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